molecular formula C16H23NO2 B11643945 3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate

3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate

Cat. No.: B11643945
M. Wt: 261.36 g/mol
InChI Key: ZVAVJWKZJOMTCP-UHFFFAOYSA-N
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Description

Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities and structural diversity . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylphenyl and propyl groups. One common synthetic route involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with propyl acetate under acidic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.

Scientific Research Applications

3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various enzymes and receptors, leading to changes in their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as a modulator of neurotransmitter receptors in the brain .

Comparison with Similar Compounds

3-(4-Methylphenyl)propyl pyrrolidin-1-ylacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-(4-methylphenyl)propyl 2-pyrrolidin-1-ylacetate

InChI

InChI=1S/C16H23NO2/c1-14-6-8-15(9-7-14)5-4-12-19-16(18)13-17-10-2-3-11-17/h6-9H,2-5,10-13H2,1H3

InChI Key

ZVAVJWKZJOMTCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCOC(=O)CN2CCCC2

Origin of Product

United States

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